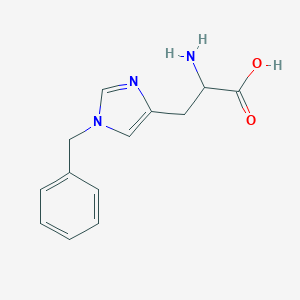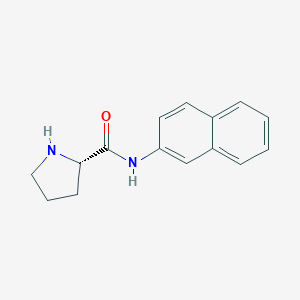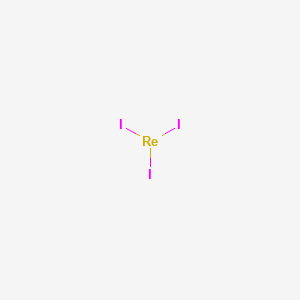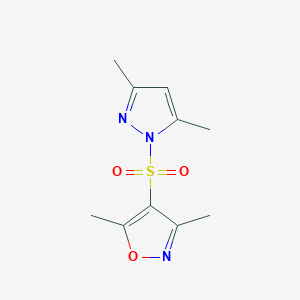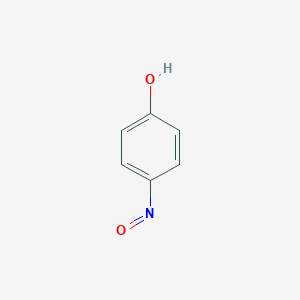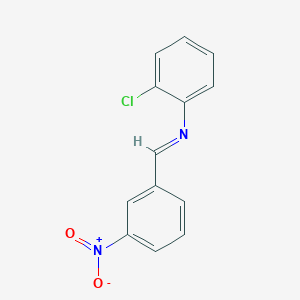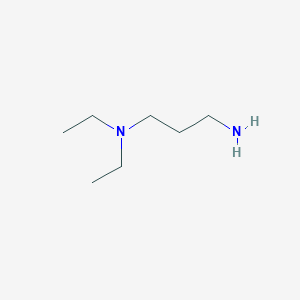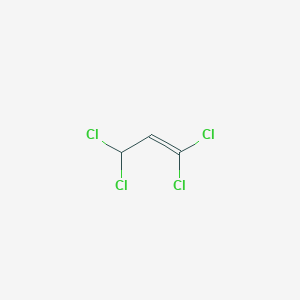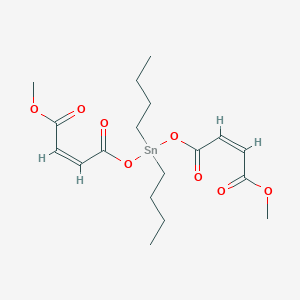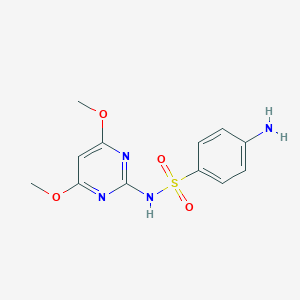![molecular formula C12H22O4 B095009 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane CAS No. 17454-42-1](/img/structure/B95009.png)
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane, also known as crown ether, is a cyclic organic compound with a unique structure that makes it an excellent candidate for scientific research. Crown ether has a crown-like shape, with four oxygen atoms forming a ring around a central carbon atom. This structure gives crown ether the ability to selectively bind with certain metal ions, making it useful in a variety of applications.
Mechanism Of Action
The mechanism of action of 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether involves the formation of a complex between the ether and a metal ion. The oxygen atoms in the ether ring coordinate with the metal ion, forming a stable complex. This complex can then be isolated and purified for further analysis.
Biochemical And Physiological Effects
While 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether is primarily used in analytical chemistry, it has also shown potential for use in biological and medical applications. Studies have shown that 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether can selectively bind with certain biological molecules, such as amino acids and peptides. This has led to research into the potential use of 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether in drug delivery and targeted therapy.
Advantages And Limitations For Lab Experiments
Crown ether has several advantages as a research tool. Its selectivity for certain metal ions makes it useful in the isolation and purification of these ions. Additionally, its ability to selectively bind with biological molecules makes it a promising candidate for drug delivery and targeted therapy. However, 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether also has some limitations. Its selectivity can be both an advantage and a disadvantage, as it may not bind with all metal ions or biological molecules. Additionally, 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether can be difficult to work with due to its sensitivity to moisture and air.
Future Directions
There are several future directions for research involving 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether. One area of interest is its potential use in drug delivery and targeted therapy. Researchers are exploring ways to modify 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether to enhance its selectivity for certain biological molecules. Additionally, there is interest in using 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether in the development of new materials, such as sensors and catalysts. Further research is needed to fully understand the potential applications of 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether and to develop new methods for its synthesis and use.
Conclusion:
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane, or 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether, is a promising compound for scientific research. Its unique structure and selective binding properties make it useful in a variety of applications, from analytical chemistry to drug delivery. While there are limitations to its use, ongoing research is exploring new ways to modify and utilize 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether for new and innovative applications.
Synthesis Methods
The synthesis of 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether involves the reaction of 1,10-dibromodecane with sodium hydroxide in the presence of a 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether catalyst. The resulting product is then purified through a series of chemical reactions, including extraction and distillation.
Scientific Research Applications
Crown ether has a wide range of applications in scientific research. One of its most common uses is in the extraction and separation of metal ions from solutions. Crown ether can selectively bind with certain metal ions, allowing for their isolation and purification. This makes it useful in fields such as chemistry, metallurgy, and environmental science.
properties
CAS RN |
17454-42-1 |
|---|---|
Product Name |
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane |
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
2,5,8,11-tetraoxabicyclo[10.4.0]hexadecane |
InChI |
InChI=1S/C12H22O4/c1-2-4-12-11(3-1)15-9-7-13-5-6-14-8-10-16-12/h11-12H,1-10H2 |
InChI Key |
ILCAEFFUYHJPAL-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)OCCOCCOCCO2 |
Canonical SMILES |
C1CCC2C(C1)OCCOCCOCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




